molecular formula C22H36N2O2 B6000969 1-(1-cyclopentylpiperidin-4-yl)-N-[(5-methylfuran-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine

1-(1-cyclopentylpiperidin-4-yl)-N-[(5-methylfuran-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine

Cat. No.: B6000969
M. Wt: 360.5 g/mol
InChI Key: WJOQWVUJARLLEA-UHFFFAOYSA-N
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Description

1-(1-cyclopentylpiperidin-4-yl)-N-[(5-methylfuran-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine is a complex organic compound with a unique structure that combines a piperidine ring, a furan ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclopentylpiperidin-4-yl)-N-[(5-methylfuran-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine involves multiple steps. The key steps include the formation of the piperidine ring, the introduction of the furan ring, and the attachment of the oxolane ring. Specific reagents and conditions for each step can vary, but common methods include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Furan Ring: This step often involves the use of furan derivatives and coupling reactions.

    Attachment of the Oxolane Ring: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclopentylpiperidin-4-yl)-N-[(5-methylfuran-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the formation of reduced derivatives.

    Substitution: This can involve the replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of receptor binding and other biological interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-cyclopentylpiperidin-4-yl)-N-[(5-methylfuran-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine involves its interaction with specific molecular targets. These targets can include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(1-cyclopentylpiperidin-4-yl)-N-[(5-methylfuran-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine: is similar to other compounds that contain piperidine, furan, and oxolane rings.

    Other similar compounds: include derivatives of piperidine, furan, and oxolane that have different substituents or functional groups.

Properties

IUPAC Name

1-(1-cyclopentylpiperidin-4-yl)-N-[(5-methylfuran-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O2/c1-18-8-9-22(26-18)17-23(16-21-7-4-14-25-21)15-19-10-12-24(13-11-19)20-5-2-3-6-20/h8-9,19-21H,2-7,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOQWVUJARLLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(CC2CCN(CC2)C3CCCC3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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